

comparative genomics of LP.8.1 and its descendant lineages

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A Comparative Genomics Analysis of SARS-CoV-2 LP.8.1 and its Descendant Lineages

This guide provides a detailed comparative analysis of the SARS-CoV-2 variant LP.8.1 and its emerging descendant lineages. Aimed at researchers, scientists, and professionals in drug development, this document summarizes key genomic features, experimental data on infectivity and immune evasion, and the methodologies behind these findings.

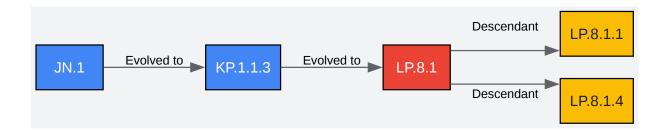
Introduction to LP.8.1

LP.8.1 is a subvariant of the Omicron lineage of SARS-CoV-2 that was first detected in July 2024.[1][2][3] It is a descendant of KP.1.1.3, which in turn evolved from the JN.1 subvariant that was responsible for a significant number of COVID-19 infections globally in late 2023 and early 2024.[1][4] Due to its notable global spread and specific genetic mutations, the World Health Organization (WHO) designated LP.8.1 as a Variant Under Monitoring (VUM) in January 2025. [1][4][5][6] While it has shown a capacity to spread rapidly, the WHO has assessed the additional public health risk at a global level to be low.[1][2][3][7]

Phylogenetic Context and Descendant Lineages

LP.8.1 is part of the continuing evolution of the Omicron variant. Its lineage can be traced back through several key variants. Emerging evidence has identified descendant lineages of LP.8.1, such as LP.8.1.1 and LP.8.1.4, indicating ongoing viral evolution.[8][9][10]





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Figure 1: Evolutionary lineage of SARS-CoV-2 LP.8.1.

Comparative Genomic Features

LP.8.1 is defined by a set of specific mutations in its spike protein, which are distinct from its progenitor, JN.1, and other circulating variants. These mutations are of interest as they can influence the virus's ability to bind to host cells, replicate, and evade the immune system.



Mutation	Туре	Lineage	Potential Impact
V445R	Type A Novel	LP.8.1	Increased binding to human ACE2 receptors, potentially increasing transmissibility.[1][2]
F186L	Type B Novel	LP.8.1	Spike protein mutation.[11][12]
R190S	Type B Novel	LP.8.1	Spike protein mutation.[11][12]
K1096R	Type B Novel	LP.8.1	Spike protein mutation.[11]
S31-	Deletion	LP.8.1	Spike protein mutation.[6]
R346T	Substitution	LP.8.1	Spike protein mutation.[6][12]
F456L	Substitution	LP.8.1	Spike protein mutation.[6][12]
Q493E	Substitution	LP.8.1	Spike protein mutation.[6][12]
V1104L	Substitution	LP.8.1	Spike protein mutation.[6]

Infectivity and Transmissibility

Experimental data from pseudovirus assays have provided insights into the infectivity of LP.8.1 relative to its predecessors.



Variant	Relative Infectivity	Key Findings
LP.8.1	67% lower than JN.1	Despite lower infectivity in lab assays, its transmission dynamics are not fully understood.[13][14]
XEC	Similar to LP.8.1	Infectivity of LP.8.1 is comparable to that of XEC.[13] [14]

Globally, during the early spreading period between November 1, 2024, and December 15, 2024, LP.8.1 demonstrated a slight relative growth advantage of 11% over co-circulating variants, which included XEC and KP.3.1.1.[11] In North America, during the same period, LP.8.1 showed a more significant relative growth advantage of 24%.[11]

Immune Evasion Characteristics

Neutralization assays using sera from convalescent and vaccinated individuals have been crucial in characterizing the immune resistance of LP.8.1.

Variant Comparison	Immune Resistance	Key Findings
LP.8.1 vs. JN.1	Higher	LP.8.1 exhibits greater resistance to neutralization by antibodies compared to JN.1. [13][14]
LP.8.1 vs. XEC & KP.3.1.1	Similar	The immune resistance of LP.8.1 is comparable to that of XEC and KP.3.1.1.[13][14]

The immune landscape of a population, shaped by previous infections and vaccinations, may influence the spread of LP.8.1.[13] Current COVID-19 vaccines, including the JN.1 shots, are still expected to provide good protection against severe disease from LP.8.1.[1]

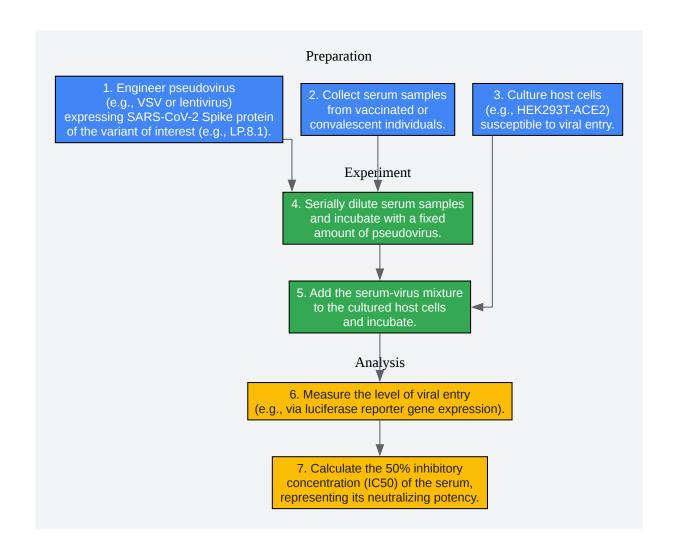
Experimental Protocols



The following are detailed methodologies for the key experiments cited in the comparative analysis of LP.8.1.

Pseudovirus Neutralization Assay

This assay is used to determine the extent to which antibodies in serum can neutralize the entry of a virus into cells.



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Figure 2: Workflow for a pseudovirus neutralization assay.

Methodology:

- Pseudovirus Production: A replication-defective viral core (e.g., from Vesicular Stomatitis
 Virus or a lentivirus) is genetically engineered to express the spike protein of the SARS-CoV2 variant of interest (e.g., LP.8.1) on its surface. The viral core also contains a reporter gene,
 such as luciferase.
- Serum Preparation: Blood samples are collected from individuals who have been vaccinated or have recovered from a COVID-19 infection. The serum, containing antibodies, is separated.
- Neutralization Reaction: The serum is serially diluted and mixed with a standardized amount of the pseudovirus. This mixture is incubated to allow antibodies to bind to the spike proteins.
- Cell Infection: The pseudovirus-serum mixture is then added to a culture of host cells that express the ACE2 receptor, which SARS-CoV-2 uses for entry.
- Data Acquisition: After a set incubation period, the cells are lysed, and the activity of the
 reporter gene (e.g., luciferase) is measured. A lower reporter signal indicates that the
 antibodies in the serum have successfully neutralized the pseudovirus and prevented it from
 entering the cells.
- Analysis: The results are used to calculate the serum dilution that inhibits 50% of viral entry (IC50), providing a quantitative measure of the neutralizing antibody titer.

Genomic Sequencing and Phylogenetic Analysis

This process is fundamental to identifying new variants and understanding their evolutionary relationship to existing lineages.

Methodology:

- Sample Collection: Nasopharyngeal swabs are collected from individuals with confirmed COVID-19.
- RNA Extraction: Viral RNA is extracted from the collected samples.



- Reverse Transcription and Amplification: The viral RNA is converted to cDNA and then amplified using PCR, often with primers that target multiple regions across the SARS-CoV-2 genome.
- Sequencing: The amplified DNA is sequenced using next-generation sequencing (NGS)
 platforms.
- Genome Assembly: The sequencing reads are assembled to reconstruct the full viral genome.
- Phylogenetic Analysis: The assembled genomes are compared to a reference genome and other existing sequences. Phylogenetic trees are constructed using computational methods to determine the evolutionary relationships between different variants. This is how descendant lineages like LP.8.1.1 and LP.8.1.4 are identified.

Conclusion

The emergence of LP.8.1 and its descendants highlights the ongoing evolution of SARS-CoV-2. While LP.8.1 exhibits increased immune evasion compared to its ancestor JN.1, its infectivity in laboratory settings is reduced. Continuous genomic surveillance and functional characterization of new variants are essential for informing public health strategies and the development of next-generation vaccines and therapeutics. The data presented in this guide provides a comparative baseline for understanding the virological characteristics of LP.8.1 and its evolving lineages.

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